An In-Depth Technical Guide to the Physicochemical Properties of (2,3-Dihydro-1H-inden-5-yl)methanamine
An In-Depth Technical Guide to the Physicochemical Properties of (2,3-Dihydro-1H-inden-5-yl)methanamine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
(2,3-Dihydro-1H-inden-5-yl)methanamine, a primary arylkylamine, represents a key structural motif with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of (2,3-Dihydro-1H-inden-5-yl)methanamine (CAS No. 13203-56-0). In light of the limited publicly available experimental data for this specific molecule, this document integrates confirmed structural information with high-quality predicted data for key parameters such as pKa, logP, and solubility. Furthermore, this guide details the standard, self-validating experimental protocols for the determination of these properties, providing researchers with the necessary framework for empirical validation. Spectroscopic characteristics are also discussed to aid in the structural confirmation and quality control of this compound.
Chemical Identity and Structure
(2,3-Dihydro-1H-inden-5-yl)methanamine, also known as 5-(aminomethyl)indan, is a derivative of indane, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The primary amine functional group is attached to the benzene ring via a methylene bridge at the 5-position.
Molecular Structure:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
This is the traditional and most reliable method for determining the octanol-water partition coefficient.
Protocol:
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System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.
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Partitioning: In a separatory funnel, combine a known volume of the aqueous solution with an equal volume of the octanol phase.
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Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the two phases to separate completely.
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Quantification: Carefully separate the aqueous and octanol phases.
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Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Spectroscopic and Chromatographic Characterization
While specific experimental spectra for (2,3-Dihydro-1H-inden-5-yl)methanamine are not widely published, its structural features allow for the prediction of its key spectroscopic and chromatographic behavior. Commercial suppliers indicate the availability of such data, which should be requested for quality assurance. [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. [2]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂-NH₂), the aliphatic methylene protons of the indane ring, and a broad singlet for the amine (NH₂) protons which may exchange with D₂O. The aromatic protons will likely appear as a complex multiplet.
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¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the aromatic and aliphatic carbons. The carbon of the CH₂-NH₂ group would be expected in the 40-50 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Peaks:
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N-H Stretch: A pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹ is characteristic of a primary amine.
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C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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N-H Bend (Scissoring): A broad peak in the region of 1590-1650 cm⁻¹.
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C-N Stretch: A peak in the region of 1020-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation:
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (147.22 g/mol ) should be observed.
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Major Fragments: A common fragmentation pathway for benzylamines is the loss of the amine group to form a stable benzylic cation. [3][4]Therefore, a prominent peak at m/z 130, corresponding to the indanylmethyl cation, is expected.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for determining the purity of the compound. [5] General Method:
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Column: A C18 reverse-phase column is typically suitable.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
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Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (e.g., ~260 nm) is appropriate.
Caption: General workflow for HPLC purity analysis.
Safety and Handling
(2,3-Dihydro-1H-inden-5-yl)methanamine is associated with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation. [3] Recommended Storage: Store in an inert atmosphere at 2-8 °C. [3]
Conclusion
(2,3-Dihydro-1H-inden-5-yl)methanamine is a compound of interest with physicochemical properties that suggest its potential as a building block in drug discovery. While experimental data is not extensively available in the public domain, this guide provides a robust framework based on high-quality predictions and established analytical methodologies. The predicted pKa, logP, and solubility position this molecule within a favorable range for drug-like properties. The provided experimental protocols offer a clear path for researchers to empirically determine these crucial parameters, ensuring a solid foundation for further development and application. It is strongly recommended that researchers obtain compound-specific analytical data (NMR, MS, HPLC) from the supplier to confirm identity and purity before use.
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